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Compound of Interest

Compound Name: 2-chloro-9-methyl-9H-purine

Cat. No.: B1588304

An In-depth Analysis of its Melting Point and Physical State for Research and Development
Applications

Abstract: This technical guide provides a comprehensive examination of the physicochemical
properties of 2-chloro-9-methyl-9H-purine, with a primary focus on its melting point and solid-
state characteristics. Intended for researchers, chemists, and professionals in drug
development, this document synthesizes empirical data with theoretical principles to offer a
robust understanding of this key synthetic intermediate. We will explore the structural attributes
that dictate its physical state, present a detailed methodology for accurate melting point
determination, and discuss the implications of these properties in a laboratory and
manufacturing context. This guide is grounded in authoritative data to ensure scientific integrity
and practical applicability.

Introduction to 2-chloro-9-methyl-9H-purine

2-chloro-9-methyl-9H-purine is a substituted purine derivative that serves as a valuable
building block in synthetic organic chemistry and medicinal chemistry. The purine scaffold is a
fundamental component of nucleic acids and a privileged structure in drug discovery, appearing
in numerous therapeutic agents. The strategic placement of a chloro group at the 2-position
and a methyl group at the 9-position of the purine ring creates a versatile intermediate for
further functionalization, enabling the synthesis of a wide array of more complex molecules with
potential biological activity.[1][2] Understanding the fundamental physicochemical properties of
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this compound, such as its melting point and physical state, is a critical first step for its effective
use in any research or development setting.

Core Physicochemical Properties

The physical state and melting point of a compound are direct manifestations of its molecular
structure and the intermolecular forces at play. For 2-chloro-9-methyl-9H-purine, these
properties are well-defined and critical for handling, storage, and reaction setup.

Physical State

Under standard laboratory conditions, 2-chloro-9-methyl-9H-purine exists as a solid. A
synthesis procedure for the compound describes the final product as a "white solid".[3] This
solid nature is typical for purine derivatives of similar molecular weight, which can pack
efficiently into a crystal lattice.

Melting Point

The melting point is a definitive and readily measurable physical constant for a pure crystalline
solid. It provides a reliable indicator of purity; impurities typically depress and broaden the
melting range. The established melting point for 2-chloro-9-methyl-9H-purine is presented in
the table below.

Property Value Source
CAS Number 2346-73-8 [4]
Molecular Formula CeHsCIN4 [4]
Molecular Weight 168.58 g/mol [5]
Physical Appearance White Solid [3]
Melting Point 129-130 °C [4]

Experimental Protocol: Melting Point Determination

To ensure the identity and purity of 2-chloro-9-methyl-9H-purine in a laboratory setting, a
precise melting point determination is essential. The following protocol outlines a standard, self-

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b1588304?utm_src=pdf-body
https://www.benchchem.com/product/b1588304?utm_src=pdf-body
https://www.chemicalbook.com/synthesis/2-chloro-9-methyl-9h-purine.htm
https://www.benchchem.com/product/b1588304?utm_src=pdf-body
https://www.americanelements.com/2346-73-8-2-chloro-9-methyl-9h-purine
https://www.americanelements.com/2346-73-8-2-chloro-9-methyl-9h-purine
https://wap.guidechem.com/encyclopedia/2-chloro-6-methyl-9h-purine-dic193570.html
https://www.chemicalbook.com/synthesis/2-chloro-9-methyl-9h-purine.htm
https://www.americanelements.com/2346-73-8-2-chloro-9-methyl-9h-purine
https://www.benchchem.com/product/b1588304?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588304?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

validating methodology using a digital melting point apparatus.

Step-by-Step Methodology

e Sample Preparation:

o Ensure the 2-chloro-9-methyl-9H-purine sample is completely dry and homogenous. If
necessary, gently crush the crystalline solid into a fine powder using a mortar and pestle.

o Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm. This is
achieved by tapping the sealed end of the tube on a hard surface. Proper packing is
crucial for efficient heat transfer.

e Apparatus Setup:

o Calibrate the melting point apparatus using certified standards (e.g., benzophenone,
caffeine) to ensure accuracy.

o Set the starting temperature to approximately 115-120 °C, which is 10-15 °C below the
expected melting point of 129 °C.

o Set a slow ramp rate, typically 1-2 °C per minute. A slow rate is critical for allowing the
sample and the thermometer to be in thermal equilibrium, yielding an accurate melting
range.

e Measurement:

o

Insert the packed capillary tube into the heating block of the apparatus.

[¢]

Observe the sample through the magnifying lens.

[¢]

Record the temperature at which the first drop of liquid appears (T1).

[e]

Record the temperature at which the entire sample has completely melted into a clear
liquid (T2).

* Interpretation:
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o The melting range is reported as Tz - T2.

o For a pure sample of 2-chloro-9-methyl-9H-purine, this range should be narrow (typically
< 1 °C) and fall within the literature value of 129-130 °C.[4]

o Abroad melting range (e.g., > 2 °C) or a depressed value suggests the presence of
impurities.

Workflow Diagram
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Caption: Workflow for accurate melting point determination.
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Structural Basis for Physicochemical Properties

The melting point of 129-130 °C and the solid state of 2-chloro-9-methyl-9H-purine are direct
consequences of its molecular architecture.

o Planarity and Stacking: The purine ring system is aromatic and largely planar. This planarity
allows for efficient crystal packing through 1t-1t stacking interactions between the rings of
adjacent molecules.

» Dipole-Dipole Interactions: The presence of electronegative nitrogen atoms and a chlorine
atom creates permanent dipoles within the molecule. These lead to dipole-dipole interactions
in the solid state, which contribute significantly to the lattice energy and require substantial
thermal energy to overcome.

o Absence of Hydrogen Bonding: Unlike unsubstituted purine or its isomers with N-H protons,
the 9-methyl group in 2-chloro-9-methyl-9H-purine prevents hydrogen bonding at this
position. This distinguishes it from related compounds like 2-chloro-9H-purine, which can act
as hydrogen bond donors, and generally results in a comparatively lower melting point than
its N-H analogue.

Synthesis Context and Handling

A common synthetic route to 2-chloro-9-methyl-9H-purine involves the methylation of 2-
chloro-9H-purine.[3] This reaction highlights the importance of understanding the starting
material's properties to control the reaction conditions effectively.

Synthesis Workflow
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Caption: Synthesis of 2-chloro-9-methyl-9H-purine.

Handling and Storage

Given its solid nature and melting point, 2-chloro-9-methyl-9H-purine is stable at room
temperature. Standard handling procedures for solid chemical reagents should be followed. For
long-term stability, it is advisable to store the compound in a cool, dry place in a tightly sealed
container to prevent moisture absorption, which could affect purity and subsequent reactions.

Conclusion

The melting point of 2-chloro-9-methyl-9H-purine is a well-characterized value of 129-130 °C,
and it exists as a crystalline solid under ambient conditions.[4] These properties are governed
by the compound's planar structure, which allows for strong intermolecular forces through T1t-10
stacking and dipole-dipole interactions. Accurate determination of its melting point serves as a
reliable method for identity confirmation and purity assessment. A thorough understanding of
these fundamental physicochemical characteristics is indispensable for the successful
application of this versatile purine derivative in research and synthetic chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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